![molecular formula C7H5BrN2 B1523355 4-Bromo-6-methylpyridine-2-carbonitrile CAS No. 886372-53-8](/img/structure/B1523355.png)
4-Bromo-6-methylpyridine-2-carbonitrile
Overview
Description
4-Bromo-6-methylpyridine-2-carbonitrile is a chemical compound with the molecular formula C7H5BrN2 . It is used as an important raw material and intermediate in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 4th position, a methyl group at the 6th position, and a carbonitrile group at the 2nd position .Scientific Research Applications
Spectroscopic Analysis
A study by Jukić et al. (2010) investigated the structural and spectroscopic properties of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. This research included X-ray analysis, infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy, providing insights into the structural and optical properties of such compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).
Molecular Composition and Ligand-Protein Interactions
Arulaabaranam et al. (2021) conducted computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile, examining its molecular structure and energy using density functional theory (DFT). This study, although on a slightly different compound, highlights the potential of similar pyridine derivatives in understanding molecular electrostatic potential and biological significance through molecular docking studies (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Corrosion Inhibition
Research by Yadav et al. (2016) explored the use of pyranopyrazole derivatives, including a compound structurally related to 4-Bromo-6-methylpyridine-2-carbonitrile, as corrosion inhibitors. Their study on mild steel in HCl solution using various techniques could provide a basis for understanding the corrosion inhibition potential of this compound (Yadav, Gope, Kumari, & Yadav, 2016).
Antibacterial Activity
A study by Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives, including 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, and evaluated their antimicrobial activity. This highlights the potential application of this compound in developing antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Bromopyridine derivatives, such as 4-bromo-6-methylpyridine-2-carbonitrile, are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, this compound likely interacts with its targets through a process involving oxidative addition and transmetalation . The bromine atom in this compound can form a bond with a transition metal catalyst, such as palladium, in an oxidative addition step . This is followed by a transmetalation step, where a carbon group is transferred from boron to the metal catalyst .
Biochemical Pathways
It’s known that the compound plays a role in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling reactions . This process is crucial in various biochemical pathways, particularly in the synthesis of complex organic compounds .
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical reagents can affect the efficiency of Suzuki–Miyaura cross-coupling reactions .
properties
IUPAC Name |
4-bromo-6-methylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVFYONLGQTBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704489 | |
Record name | 4-Bromo-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886372-53-8 | |
Record name | 4-Bromo-6-methyl-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886372-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-6-methyl-pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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